The primary application of 2-(Chloromethyl)(213C)oxirane lies in its use as an isotope labeled substrate for mechanistic studies in organic chemistry. The carbon-13 isotope (13C) is a stable isotope with a different nuclear spin than the more common carbon-12 isotope (12C). This difference in nuclear spin properties can be exploited in techniques like nuclear magnetic resonance (NMR) spectroscopy .
By incorporating the 13C isotope at the 2nd position of the oxirane ring, scientists can track the fate of this specific carbon atom during a chemical reaction. NMR spectroscopy can then be used to detect the position and chemical environment of the 13C label in the reaction product. This information provides valuable insights into the reaction mechanism, helping researchers understand the step-by-step process by which the starting material is converted to the product .
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard